molecular formula C26H47Cl2N3O6S2 B13728473 L-744,832 Dihydrochloride

L-744,832 Dihydrochloride

Cat. No.: B13728473
M. Wt: 632.7 g/mol
InChI Key: ICKVQWDEDGGWBC-DLEGUINGSA-N
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Description

L-744,832 Dihydrochloride is a potent and selective inhibitor of Ras farnesyltransferase, an enzyme involved in the post-translational modification of proteins. This compound has shown significant potential in inducing tumor regression and promoting apoptosis in various cancer models .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-744,832 Dihydrochloride is synthesized through a series of chemical reactions involving the condensation of specific carboxylic acids and amines. The process typically involves the use of protecting groups to ensure selective reactions at desired sites. The final product is obtained through purification steps such as crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Quality control measures are implemented to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

L-744,832 Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

L-744,832 Dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

L-744,832 Dihydrochloride exerts its effects by inhibiting the enzyme Ras farnesyltransferase. This inhibition prevents the farnesylation of Ras proteins, which is essential for their proper localization and function. As a result, the compound disrupts Ras signaling pathways, leading to cell cycle arrest and apoptosis. The molecular targets include the Ras protein and downstream effectors involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-744,832 Dihydrochloride stands out due to its high potency and selectivity for Ras farnesyltransferase. Its ability to induce tumor regression and promote apoptosis in various cancer models makes it a valuable tool in cancer research and drug development .

Properties

Molecular Formula

C26H47Cl2N3O6S2

Molecular Weight

632.7 g/mol

IUPAC Name

propan-2-yl (2S)-2-[[(2S)-2-[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate;dihydrochloride

InChI

InChI=1S/C26H45N3O6S2.2ClH/c1-6-19(4)23(28-15-21(27)17-36)16-34-24(14-20-10-8-7-9-11-20)25(30)29-22(12-13-37(5,32)33)26(31)35-18(2)3;;/h7-11,18-19,21-24,28,36H,6,12-17,27H2,1-5H3,(H,29,30);2*1H/t19-,21-,22+,23-,24+;;/m1../s1

InChI Key

ICKVQWDEDGGWBC-DLEGUINGSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](CO[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)OC(C)C)NC[C@H](CS)N.Cl.Cl

Canonical SMILES

CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC(C)C)NCC(CS)N.Cl.Cl

Origin of Product

United States

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